molecular formula C28H29N3O3 B11300312 N-[4-(diethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide CAS No. 1018051-70-1

N-[4-(diethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11300312
CAS No.: 1018051-70-1
M. Wt: 455.5 g/mol
InChI Key: BJQCLKRISWMZPC-UHFFFAOYSA-N
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Description

The compound N-[4-(diethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a chromene-2-carboxamide derivative characterized by a 4H-chromene core substituted with 7,8-dimethyl groups, a 4-oxo moiety, and dual N-substituents: a 4-(diethylamino)benzyl group and a pyridin-2-yl ring. Such features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where π-π interactions, hydrogen bonding, and hydrophobic effects are critical .

Properties

CAS No.

1018051-70-1

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-7,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C28H29N3O3/c1-5-30(6-2)22-13-11-21(12-14-22)18-31(26-9-7-8-16-29-26)28(33)25-17-24(32)23-15-10-19(3)20(4)27(23)34-25/h7-17H,5-6,18H2,1-4H3

InChI Key

BJQCLKRISWMZPC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=C(O3)C(=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 4H-1-Benzopyran-2-carboxamide, N-[[4-(diethylamino)phenyl]methyl]-7,8-dimethyl-4-oxo-N-2-pyridinyl- involves several steps. One common method includes the reaction of 4H-1-benzopyran-2-carboxylic acid with appropriate amines under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ solvent-free conditions or microwave irradiation to enhance yield and reduce reaction time .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

N-[4-(diethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is part of a broader class of chromene derivatives known for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, chromene derivatives have shown effectiveness in inhibiting cell proliferation in breast cancer and leukemia models .

Antimicrobial Properties

The chromene scaffold is associated with antimicrobial activity. Studies have demonstrated that chromenes can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The diethylamino group may enhance the interaction with microbial targets .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties. This can be attributed to their ability to modulate inflammatory pathways, potentially making them useful in treating conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

There is emerging evidence that chromene derivatives can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the pyridine moiety may contribute to these effects by enhancing the compound's interaction with neural receptors.

Study 1: Anticancer Activity Assessment

A study assessed the anticancer activity of various chromene derivatives, including this compound against human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer agent.

Study 2: Antimicrobial Efficacy Evaluation

Another research project evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, highlighting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-2-Carboxamide Derivatives with Varied Substituents

Key Structural Variations and Functional Implications
Compound Name Substituents Molecular Weight Notable Properties Source
Target Compound N-(4-diethylaminobenzyl), N-(pyridin-2-yl), 7,8-dimethyl 433.5 (est.) Enhanced lipophilicity (diethylamino group), pyridine-mediated hydrogen bonding
7,8-Dimethyl-4-oxo-N-(4-sulfamoylphenethyl)-4H-chromene-2-carboxamide (6i) N-(4-sulfamoylphenethyl), 7,8-dimethyl 414.4 Sulfonamide group enhances solubility and carbonic anhydrase inhibition
7,8-Dimethyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide (BH52233) N-(pyridin-3-yl), 7,8-dimethyl 294.3 Reduced steric bulk; pyridin-3-yl may alter binding orientation vs. pyridin-2-yl

Analysis :

  • Diethylaminobenzyl vs. Sulfamoylphenethyl (Target vs.
  • Pyridin-2-yl vs. Pyridin-3-yl (Target vs. BH52233) : The pyridin-2-yl group in the target compound allows for a distinct hydrogen-bonding geometry compared to pyridin-3-yl, which may influence interactions with biological targets (e.g., kinases or metalloenzymes) .

Pyridine-Containing Analogs and Toxicity Profiles

Comparative Biochemical Effects
Compound Name Structure LC50 (ppm) Biochemical Impact (vs. Control) Source
(E)-4-((E)-4-((E)-phenyl(pyridin-2-yl)methyleneamino)benzyl)-N-(phenyl(pyridin-2-yl)methylene)benzenamine (L) Benzylideneamino-pyridine hybrid 54.81 ↓ AST (53.97 U/L), ↑ ALT, ↓ Total Protein (21.11 mg/g)
Target Compound Pyridin-2-yl, diethylaminobenzyl Hypothesized: Similar ALT/AST modulation due to pyridine-metal interactions

Analysis :

  • The pyridin-2-yl group in both the target compound and compound L may facilitate metal chelation, altering enzyme activity (e.g., AST/ALT modulation). However, the absence of a benzylideneamino moiety in the target compound likely reduces its redox activity compared to L .

Methyl Substitution Patterns on Chromene Core

Compound Name Methyl Positions Impact on Conformation
Target Compound 7,8-dimethyl Stabilizes chromene core; may hinder rotation of adjacent substituents
6,7-Dimethyl-4-oxo-N-(4-sulfamoylphenethyl)-4H-chromene-2-carboxamide (6h) 6,7-dimethyl Alters electron density distribution vs. 7,8-dimethyl
6,8-Dimethyl-4-oxo-N-(4-sulfamoylphenethyl)-4H-chromene-2-carboxamide (6j) 6,8-dimethyl Increased steric hindrance near carboxamide group

Analysis :

  • The 7,8-dimethyl configuration in the target compound optimizes steric compatibility with flat binding pockets (e.g., enzyme active sites), whereas 6,7- or 6,8-dimethyl analogs may exhibit reduced affinity due to unfavorable van der Waals interactions .

Biological Activity

N-[4-(diethylamino)benzyl]-7,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure that includes a chromene backbone, diethylamino group, and pyridine moiety. This unique combination suggests potential biological activities that are of significant interest in medicinal chemistry.

Structural Characteristics

The compound features:

  • Chromene Backbone : Known for diverse pharmacological properties.
  • Diethylamino Group : Enhances solubility and bioavailability.
  • Pyridine Moiety : Contributes to its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies utilizing the Sulforhodamine B (SRB) assay demonstrated its effectiveness against various lung cancer cell lines .
  • Antioxidant Properties :
    • Chromene derivatives are recognized for their antioxidant capabilities, which may contribute to their anticancer effects by reducing oxidative stress within cells .
  • Antimicrobial Effects :
    • Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Biological Targets : Interaction studies are crucial for understanding how this compound binds to specific receptors or enzymes involved in disease processes.
  • Inhibition of Tumor Growth : The compound's structure may allow it to interfere with pathways essential for cancer cell survival and proliferation, particularly by targeting protein kinases like EGFR .

Research Findings and Case Studies

  • Cell Line Studies :
    • In vitro studies on human lung cancer cell lines showed significant cytotoxic effects of the compound at varying concentrations, indicating its potential as a therapeutic agent in oncology .
  • Comparative Activity :
    • A comparative analysis with other chromene derivatives revealed that while many share similar structures, the unique combination of functional groups in this compound may enhance its efficacy and selectivity against cancer cells.
  • Synthesis and Characterization :
    • The synthesis of the compound typically involves multi-step organic synthesis techniques, which have been optimized to yield high purity and yield of the target molecule. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Data Table: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundChromene scaffold with diethylamino and pyridine groupsAnticancer, antimicrobial, antioxidant
ChromoneSimilar chromene structureAnticancer, antimicrobial
FlavonoidPolyphenolic structureAntioxidant, anti-inflammatory
CoumarinFused benzopyrone ringAnticoagulant

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